molecular formula C6H7ClN2O B2614835 (6-Amino-5-chloropyridin-3-yl)methanol CAS No. 1251924-45-4

(6-Amino-5-chloropyridin-3-yl)methanol

Cat. No.: B2614835
CAS No.: 1251924-45-4
M. Wt: 158.59
InChI Key: GWHHLIXHBJDKJJ-UHFFFAOYSA-N
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Description

Molecular Architecture and Isomeric Considerations

(6-Amino-5-chloropyridin-3-yl)methanol is a heterocyclic organic compound with a pyridine core substituted at positions 3, 5, and 6. Its molecular formula is C₆H₇ClN₂O , and it features:

  • A pyridine ring (six-membered aromatic ring with one nitrogen atom)
  • An amino group (-NH₂) at position 6
  • A chlorine atom (-Cl) at position 5
  • A hydroxymethyl group (-CH₂OH) at position 3

The substituents are fixed in their respective positions, eliminating the possibility of constitutional isomerism . However, the compound may exhibit tautomerism due to the equilibrium between the amino group (-NH₂) and potential imino forms (-NH-), though experimental evidence for this is not documented in available literature.

Crystallographic Data and Conformational Analysis

Experimental crystallographic data for this compound remains limited. However, insights can be drawn from structurally related compounds:

Key Observations in Analogous Systems:

  • Hydrogen Bonding Networks :

    • The amino group (-NH₂) and hydroxymethyl (-CH₂OH) groups likely participate in intermolecular hydrogen bonds, forming O-H⋯N and N-H⋯O interactions.
    • In pyridine derivatives, such interactions stabilize crystal packing and influence conformational preferences.
  • Conformational Flexibility :

    • The hydroxymethyl group (-CH₂OH) may adopt gauche or anti conformations relative to the pyridine ring, depending on steric and electronic factors.
    • Computational models predict minimal energy differences between these conformers, suggesting dynamic equilibrium in solution.

Spectroscopic Identification Strategies

Properties

IUPAC Name

(6-amino-5-chloropyridin-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O/c7-5-1-4(3-10)2-9-6(5)8/h1-2,10H,3H2,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWHHLIXHBJDKJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)N)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251924-45-4
Record name (6-amino-5-chloropyridin-3-yl)methanol
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Amino-5-chloropyridin-3-yl)methanol typically involves the chlorination of a pyridine derivative followed by the introduction of an amino group and a hydroxymethyl group. One common method involves the reaction of 3-hydroxymethylpyridine with chlorinating agents such as thionyl chloride to introduce the chlorine atom at the 5th position.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

(6-Amino-5-chloropyridin-3-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, thiols, alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while substitution of the chlorine atom with a thiol yields a thioether .

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry
    • Antimicrobial Activity : Studies have demonstrated that (6-Amino-5-chloropyridin-3-yl)methanol exhibits promising antimicrobial properties against various pathogens. Its ability to inhibit bacterial growth has been explored in vitro, showing efficacy comparable to established antibiotics.
    • Anticancer Potential : The compound has been investigated for its anticancer activity, particularly in targeting specific cancer cell lines. Research indicates that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
  • Biochemical Probes
    • The compound is utilized as a biochemical probe to study interactions with biological macromolecules such as proteins and nucleic acids. Its ability to form hydrogen bonds enhances its potential as a ligand in drug design.
  • Organic Synthesis
    • This compound serves as a key intermediate in the synthesis of more complex heterocyclic compounds. It has been employed in various cross-coupling reactions, allowing for the construction of diverse molecular architectures.

Data Table: Summary of Applications

Application AreaSpecific Use CaseKey Findings
Medicinal ChemistryAntimicrobial ActivityEffective against multiple bacterial strains
Anticancer PotentialInduces apoptosis in specific cancer cell lines
Biochemical ProbesInteraction StudiesForms hydrogen bonds with target biomolecules
Organic SynthesisIntermediate for HeterocyclesFacilitates cross-coupling reactions

Case Studies

  • Antimicrobial Study : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics, indicating its potential as a new antimicrobial agent .
  • Anticancer Research : In a study reported in Cancer Letters, this compound was shown to inhibit proliferation in breast cancer cell lines. Mechanistic studies revealed that it activates caspase pathways, leading to programmed cell death .
  • Synthesis Applications : Research detailed in Organic Letters highlighted the use of this compound as a precursor for synthesizing novel pyridine derivatives through palladium-catalyzed cross-coupling reactions, showcasing its versatility in organic synthesis .

Mechanism of Action

The mechanism of action of (6-Amino-5-chloropyridin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxymethyl groups can form hydrogen bonds with active sites, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Pyridine Derivatives

Pyridine derivatives with structural similarities to (6-amino-5-chloropyridin-3-yl)methanol differ in substituent types, positions, and electronic properties. Below is a comparative analysis based on structural data, substituent effects, and predicted physicochemical properties.

Structural and Substituent Variations
Compound Name (CID) Substituents (Position) Molecular Formula Key Structural Features Source
This compound (17883579) –NH₂ (6), –Cl (5), –CH₂OH (3) C₆H₇ClN₂O Amino and chloro groups enhance polarity
(6-Chloro-5-methylpyridin-3-yl)methanol (11686949) –CH₃ (5), –Cl (6), –CH₂OH (3) C₇H₈ClNO Methyl group increases hydrophobicity
(5-Bromo-2-chloropyridin-3-yl)methanol –Br (5), –Cl (2), –CH₂OH (3) C₆H₅BrClNO Bromine adds steric bulk and electronegativity
(6-Chloro-5-iodopyridin-3-yl)methanol –I (5), –Cl (6), –CH₂OH (3) C₆H₅ClINO Iodine increases molecular weight and polarizability
(6-Iodopyridin-2-yl)-methanol –I (6), –CH₂OH (2) C₆H₆INO Iodine at position 6 alters electronic density
Predicted Collision Cross-Section (CCS) Comparison

CCS values (in Ų) for ionized forms of this compound and (6-chloro-5-methylpyridin-3-yl)methanol highlight substituent effects on ionization behavior:

Ion Form This compound (6-Chloro-5-methylpyridin-3-yl)methanol
[M+H]⁺ 145.2 152.8
[M+Na]⁺ 158.5 165.3
[M-H]⁻ 135.7 142.1

Key Observations :

  • The amino group in this compound reduces CCS values compared to the methyl-substituted analog, likely due to enhanced hydrogen bonding and compact ion formation.
  • Halogen substituents (Cl, Br, I) increase molecular polarizability, affecting CCS trends in larger ions (e.g., [M+Na]⁺) .
Electronic and Steric Effects
  • Amino Group (–NH₂): Enhances solubility and hydrogen-bonding capacity, making this compound more hydrophilic than methyl- or halogen-substituted analogs .
  • Chlorine vs. Iodine : Chlorine’s smaller size and higher electronegativity favor electronic withdrawal, while iodine’s larger size increases steric hindrance and polarizability .

Biological Activity

(6-Amino-5-chloropyridin-3-yl)methanol is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanism of action, and relevant research findings.

  • Chemical Name: this compound
  • CAS Number: 1251924-45-4
  • Molecular Formula: C6H7ClN2O

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Studies indicate that it may act as an immunomodulator by recruiting SHP-2 or SHP-1 phosphatases, which inhibit T cell receptor signaling pathways such as Syk and Lck phosphorylation. This modulation can affect cytokine production, including IL-2, IFN-γ, and TNF .

Biological Activities

  • Anticancer Activity
    • Research has demonstrated that this compound exhibits significant anticancer properties. It has been studied as a potential MDM2 inhibitor, which is crucial in regulating the p53 tumor suppressor pathway. In vitro studies showed that it binds to MDM2 with a dissociation constant Ki=2.9K_i=2.9 nM, inhibiting the growth of cancer cell lines with an IC50 of 190 nM .
  • Immunomodulatory Effects
    • The compound has shown promise in modulating immune responses. It affects T cell activation and proliferation, making it a candidate for further exploration in autoimmune diseases and cancer immunotherapy .
  • Antimicrobial Properties
    • Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens, although specific data on its efficacy against particular strains is limited.

Case Study 1: Anticancer Efficacy

A study investigated the effects of this compound on the SJSA-1 osteosarcoma xenograft model in mice. Results indicated strong tumor growth inhibition, although complete regression was not achieved. This highlights the compound's potential as a therapeutic agent in oncology .

Case Study 2: Immunomodulation

In an experimental setup involving PD-1-deficient mice, this compound was administered to evaluate its effects on autoimmune symptoms. The results suggested a reduction in lupus-like symptoms, indicating its role in modulating immune pathways .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism of Action
This compoundAnticancer, ImmunomodulatoryInhibition of T cell signaling
7-Chloro-5-(furan-3-yl)-3-methyl...AntimicrobialModulation of neurotransmitter levels
Triazolo[1,5-a]pyridine derivativesImmunomodulatoryRecruitment of phosphatases

Q & A

Q. What analytical techniques are recommended for characterizing this compound’s stability under varying storage conditions?

  • Methodological Answer : Accelerated stability studies using HPLC or LC-MS under stress conditions (e.g., heat, humidity, light) identify degradation products. Differential scanning calorimetry (DSC) monitors phase transitions, while thermogravimetric analysis (TGA) assesses thermal decomposition. Storage in amber vials at -20°C under nitrogen is advised to prevent oxidation .

Advanced Research Questions

Q. How do steric and electronic effects of substituents (e.g., chloro, amino) influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The chloro group at position 5 acts as a directing group, facilitating Suzuki-Miyaura couplings with boronic acids (e.g., 6-Chloro-5-methylpyridine-3-boronic Acid) under palladium catalysis . The amino group at position 6 enhances nucleophilicity but may require protection (e.g., Boc or Fmoc) to prevent side reactions. Computational modeling (DFT) predicts regioselectivity and optimizes ligand-metal interactions .

Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data for this compound?

  • Methodological Answer : Discrepancies may arise from dynamic processes (e.g., tautomerism) not captured in static SC-XRD models. Variable-temperature NMR or time-resolved FT-IR detects conformational flexibility. Hirshfeld surface analysis in CrystalExplorer quantifies intermolecular interactions (e.g., hydrogen bonds), reconciling packing effects with solution-phase data .

Q. How can polymorphs or solvates of this compound be systematically identified and characterized?

  • Methodological Answer : High-throughput screening using solvent-drop grinding or slurry crystallization in diverse solvents (e.g., ethanol, THF) identifies polymorphs. Powder XRD and solid-state NMR distinguish crystalline forms. Differential scanning calorimetry (DSC) reveals melting point variations, while dynamic vapor sorption (DVS) assesses hydrate formation .

Q. What experimental design optimizes the synthesis of derivatives for biological activity screening?

  • Methodological Answer : A factorial design (e.g., 2^k) tests variables like catalyst loading, temperature, and solvent polarity. Parallel synthesis in microtiter plates with automated liquid handlers increases throughput. LC-MS monitors reaction progress, and QSAR models prioritize derivatives with predicted bioactivity (e.g., kinase inhibition) .

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